molecular formula C14H10Cl2O3 B1335356 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid CAS No. 62176-32-3

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid

Cat. No. B1335356
CAS RN: 62176-32-3
M. Wt: 297.1 g/mol
InChI Key: IDNZPYQKMSEJAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzoic acid derivatives has been explored in the literature. For instance, a key intermediate for the synthesis of SGLT2 inhibitors, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was effectively prepared from dimethyl terephthalate through a six-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another study reported the development of an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid through thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one . These methods demonstrate the versatility of synthetic approaches in creating benzoic acid derivatives with potential therapeutic applications.

Molecular Structure Analysis

The molecular structures of benzoic acid derivatives have been characterized using various spectroscopic techniques and X-ray diffraction. For example, the structure of 2-Amino-5-chloropyridine–benzoic acid was elucidated, revealing that the carboxyl group is twisted away from the attached ring, and the molecules are linked into chains via hydrogen bonds . Similarly, the structures of 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid and related salts were determined, showing different conformations and hydrogen bonding patterns in the crystal lattice .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be complex, involving various chemical reactions. Azo-benzoic acids, for instance, exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being dependent on solvent composition and pH . The synthesis of 2-oxo-3-benzothiazolineacetyl chloride derivatives also involves reactions with thionyl chloride, followed by further reactions with hydrazines, amines, alcohols, and mercaptans to yield a range of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a precursor for antitubercular benzothiazinones, provide insight into the properties that make these compounds suitable for drug development . The intermolecular interactions, such as hydrogen bonding, play a significant role in stabilizing the crystal structures of these compounds, as seen in the case of 4-(4-Propoxybenzoyloxy)benzoic acid .

Scientific Research Applications

Industrial Process Scale-Up

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid is a key intermediate in the manufacturing of therapeutic Sodium-glucose cotransporter-2 (SGLT2) inhibitors, which are used in diabetes therapy. A novel industrial process has been developed for its synthesis, demonstrating scalability, high yield, and cost-effectiveness (Zhang et al., 2022).

Analgesic and Antiplatelet Activity

Research has been conducted on a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, to evaluate its potential as an analgesic and antiplatelet agent. This compound showed significant analgesic activity and inhibited platelet aggregation, indicating its potential as a superior alternative to acetylsalicylic acid (Caroline et al., 2019).

Plant Growth Regulation

Studies on chloro- and methyl-substituted benzoic acids, including compounds similar to 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid, have shown their impact on plant growth regulation. These compounds exhibit varying degrees of growth-promoting activity based on the position and nature of their substituents (Pybus et al., 1959).

Antibacterial and Antifungal Properties

Research indicates that derivatives of chlorobenzoic acids, similar to 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid, have potential antibacterial and antifungal properties. These compounds have shown effectiveness against a range of bacterial and fungal pathogens, making them candidates for antimicrobial therapies (Limban et al., 2008).

Photodecomposition Studies

Studies on chlorobenzoic acids have explored their photodecomposition, which is important in understanding their environmental impact and degradation pathways. These acids, upon exposure to ultraviolet light, can decompose to form hydroxybenzoic acids and benzoic acid (Crosby & Leitis, 1969).

properties

IUPAC Name

5-chloro-2-[(2-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNZPYQKMSEJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404715
Record name 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid

CAS RN

62176-32-3
Record name 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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